4'-Cyano-3-(3-methoxyphenyl)propiophenone
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Overview
Description
4’-Cyano-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C17H15NO2. It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a propiophenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 3-methoxybenzaldehyde with a suitable cyano-containing reagent under controlled conditions. One common method is the use of a Friedel-Crafts acylation reaction, where 3-methoxybenzaldehyde reacts with 4-cyanobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4’-Cyano-3-(3-methoxyphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Oxidation: 4’-Cyano-3-(3-methoxyphenyl)benzoic acid.
Reduction: 4’-Amino-3-(3-methoxyphenyl)propiophenone.
Substitution: 4’-Cyano-3-(3-methoxyphenyl)-2-nitropropiophenone or 4’-Cyano-3-(3-methoxyphenyl)-2-bromopropiophenone.
Scientific Research Applications
4’-Cyano-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4’-Cyano-3-(3-methoxyphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The methoxy group can enhance solubility and facilitate interactions with hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
4’-Cyano-3-(4-methoxyphenyl)propiophenone: Similar structure but with the methoxy group in a different position.
4-Methylpropiophenone: Lacks the cyano and methoxy groups, resulting in different chemical properties and reactivity.
4’-Cyano-3-(3-hydroxyphenyl)propiophenone: Contains a hydroxy group instead of a methoxy group, affecting its polarity and hydrogen bonding capabilities.
Uniqueness
4’-Cyano-3-(3-methoxyphenyl)propiophenone is unique due to the combination of the cyano and methoxy groups, which confer distinct electronic and steric properties. These functional groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-16-4-2-3-13(11-16)7-10-17(19)15-8-5-14(12-18)6-9-15/h2-6,8-9,11H,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTKRNRHDSKAKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644216 |
Source
|
Record name | 4-[3-(3-Methoxyphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238097-11-5 |
Source
|
Record name | 4-[3-(3-Methoxyphenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=238097-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(3-Methoxyphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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